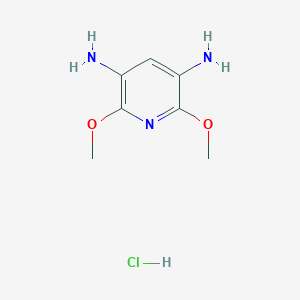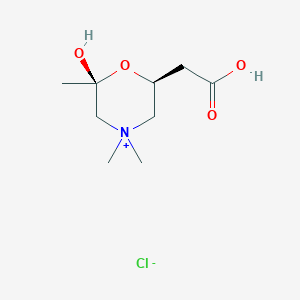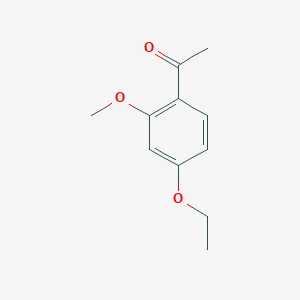
1-(4-Ethoxy-2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-2-methoxyphenyl)ethanone, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and has a molecular formula of C11H14O3. In
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell survival. By inhibiting histone deacetylases, 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-bacterial and anti-fungal properties. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its high purity and stability. The synthesis method of 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been optimized for high yield and purity, which makes it a reliable compound for scientific studies. 1-(4-Ethoxy-2-methoxyphenyl)ethanone is also stable under various conditions, which allows for long-term storage and easy handling. However, one of the limitations of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its low solubility in water. This can make it difficult to dissolve 1-(4-Ethoxy-2-methoxyphenyl)ethanone in aqueous solutions, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 1-(4-Ethoxy-2-methoxyphenyl)ethanone. One direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for neurological disorders. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone has neuroprotective effects, which make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for inflammatory diseases. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone and its potential applications in cancer therapy.
Conclusion
In conclusion, 1-(4-Ethoxy-2-methoxyphenyl)ethanone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effects. Although there are limitations to using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments, further research is needed to fully understand its potential applications in various areas of medicine.
Synthesemethoden
The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. The reaction takes place under reflux conditions and yields 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a yellow crystalline solid. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Eigenschaften
CAS-Nummer |
104296-18-6 |
|---|---|
Produktname |
1-(4-Ethoxy-2-methoxyphenyl)ethanone |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(4-ethoxy-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)12)11(7-9)13-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
YBNIVCKJINJQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



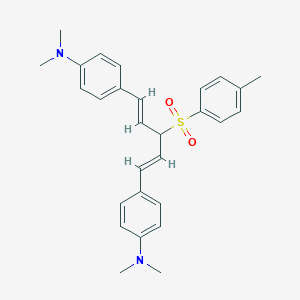
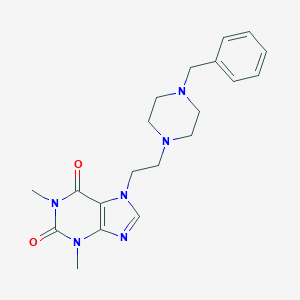
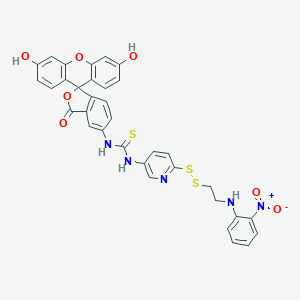
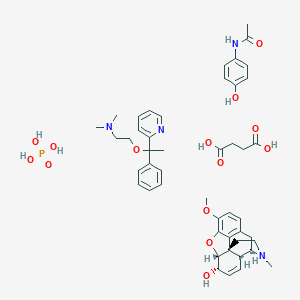
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
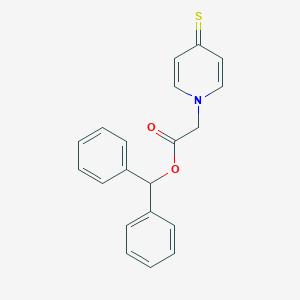
![Octreotide[reduced]](/img/structure/B12769.png)



